molecular formula C8H6BrNO2 B12218212 1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl-

1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl-

Cat. No.: B12218212
M. Wt: 228.04 g/mol
InChI Key: NWHZDAGUOMKDQN-UHFFFAOYSA-N
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Description

1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- is a chemical compound belonging to the benzisoxazole family. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- typically involves the bromination of 2-methyl-1,2-benzisoxazol-3(2H)-one. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production methods for such compounds often involve multi-step synthesis processes, starting from readily available precursors. The reaction conditions are optimized for yield and purity, often involving catalysts and specific solvents.

Chemical Reactions Analysis

Types of Reactions

1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states.

    Reduction: Reduction of the bromine substituent.

    Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium hydroxide for nucleophilic substitution or halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized benzisoxazole derivative, while substitution could introduce different functional groups at the bromine position.

Scientific Research Applications

1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- has various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Benzisoxazol-3(2H)-one
  • 5-Bromo-1,2-benzisoxazole
  • 2-Methyl-1,2-benzisoxazole

Uniqueness

1,2-Benzisoxazol-3(2H)-one, 5-bromo-2-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to other benzisoxazole derivatives.

Properties

Molecular Formula

C8H6BrNO2

Molecular Weight

228.04 g/mol

IUPAC Name

5-bromo-2-methyl-1,2-benzoxazol-3-one

InChI

InChI=1S/C8H6BrNO2/c1-10-8(11)6-4-5(9)2-3-7(6)12-10/h2-4H,1H3

InChI Key

NWHZDAGUOMKDQN-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2=C(O1)C=CC(=C2)Br

Origin of Product

United States

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